molecular formula C8H3BrCl2N2 B2621897 6-Bromo-2,7-dichloroquinazoline CAS No. 1036757-08-0

6-Bromo-2,7-dichloroquinazoline

Cat. No. B2621897
CAS RN: 1036757-08-0
M. Wt: 277.93
InChI Key: APEAOBLDQOPTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,7-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It has a molecular weight of 277.93 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 277.93 . The compound is slightly soluble in water .

Advantages and Limitations for Lab Experiments

6-Bromo-2,7-dichloroquinazoline has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. It has also been shown to induce autophagy, which makes it a useful compound for studying this cellular process. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 6-Bromo-2,7-dichloroquinazoline. One potential direction is to investigate its role in autophagy and its potential therapeutic applications in diseases associated with autophagy dysfunction. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial, and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its various biological and pharmacological properties. It has been extensively studied for its anticancer, antibacterial, and antifungal activities, as well as its ability to induce autophagy and inhibit protein kinase CK2. Although there are some limitations to its use in lab experiments, it has several advantages that make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.

Scientific Research Applications

6-Bromo-2,7-dichloroquinazoline has been extensively studied for its biological and pharmacological properties. It has been found to have anticancer, antibacterial, and antifungal activities. It has also been used as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes. Moreover, it has been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Safety and Hazards

The safety data sheet for 6-Bromo-2,7-dichloroquinazoline indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-2,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAOBLDQOPTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-7-chloroquinazolin-2-ol (6.0 g, 23 mmol) in phosphorus oxychloride (50 mL) was refluxed for 5 hours. The reaction was cooled to room temperature, and most of phosphorus oxychloride was removed under reduced pressure. The residue was dropwise added to ice water (500 mL), and the resulting precipitate was collected by the filtration to give the title compound as a yellow solid (3 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
48%

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